N-(5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)stearamide
Description
N-(5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)stearamide is a pyrazolone derivative featuring a stearamide (C₁₇H₃₅CONH-) substituent at the 3-position of the pyrazole ring and a phenyl group at the 1-position. The compound is synthesized via the reaction of hydrazine hydrate with acryloyl stearamide in ethanol, as confirmed by spectral data (IR, NMR) and mass fragmentation patterns . Its structure combines a lipophilic stearoyl chain with a heterocyclic core, making it distinct from simpler pyrazole derivatives.
Properties
CAS No. |
71683-88-0 |
|---|---|
Molecular Formula |
C27H43N3O2 |
Molecular Weight |
441.6 g/mol |
IUPAC Name |
N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)octadecanamide |
InChI |
InChI=1S/C27H43N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-26(31)28-25-23-27(32)30(29-25)24-20-17-16-18-21-24/h16-18,20-21H,2-15,19,22-23H2,1H3,(H,28,29,31) |
InChI Key |
JKXNJXLQJIKGMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1=NN(C(=O)C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)stearamide typically involves the reaction of 1-phenyl-3-methyl-2-pyrazolin-5-one with stearoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)stearamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a pyrazole oxide, while reduction can produce a hydroxyl derivative.
Scientific Research Applications
N-(5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)stearamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)stearamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular pathways involved in inflammation and cancer progression, leading to its potential therapeutic effects .
Comparison with Similar Compounds
The following analysis compares N-(5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)stearamide with structurally related pyrazole derivatives, focusing on synthesis, substituent effects, and physicochemical properties.
Structural Analogues and Substituent Variations
A. Core Pyrazole Derivatives
Ethyl (2E)-3-Dimethylamino-2-[(4Z)-4-Dimethylaminomethylidene-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]propenoate (3) Structure: Features a dimethylamino-propenoate ester at position 3 and a dimethylaminomethylidene group at position 3. Synthesis: Derived from ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl acetate via treatment with DMFDMA (dimethylformamide dimethyl acetal) in DMF, yielding 53–56% . Key Difference: The electron-withdrawing ester and dimethylamino groups enhance reactivity in cyclization reactions, unlike the inert stearamide chain in the target compound.
5-Chloro-N-(4-Cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide Derivatives (3a–3p) Structure: Substituted with chloro, cyano, methyl, and aryl groups. Example: 3a (C₂₁H₁₅ClN₆O) includes a chloro-phenyl and cyano-pyrazole motif . Synthesis: Uses EDCI/HOBt-mediated coupling in DMF, yielding 62–71% . Key Difference: Polar substituents (cyano, chloro) increase polarity compared to the stearamide derivative, affecting solubility and crystallinity.
B. Amide-Modified Analogues
N-(4-(1-Carbamothioyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl) Phenyl) Stearamide (4) Structure: Replaces the stearamide with a thiocarbamoyl group (-CSNH₂). Synthesis: Synthesized via reaction of acryloyl stearamide with thiosemicarbazide in pyridine (95% yield) .
2-Chloro-N-(5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)propanamide Structure: Shorter chloro-propanamide chain at position 3. Synthesis: Not detailed in evidence but likely involves chloro-propanoic acid derivatives. Key Difference: The chloro-propanamide group increases electrophilicity and reduces hydrophobicity compared to stearamide .
Physicochemical Properties
- Solubility: The stearamide derivative is expected to exhibit poor water solubility due to its long alkyl chain, contrasting with more polar analogues like 3a (cyano/chloro substituents).
- Thermal Stability : Higher molecular weight of the stearamide derivative may increase melting points compared to shorter-chain analogues, though exact data are unavailable.
Q & A
Q. Basic Research Focus
- Process Intensification : Use flow chemistry to improve heat/mass transfer, reducing reaction times from hours to minutes .
- Catalysis : Employ Pd/C or CuI for coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
Data-Driven Approach : Design-of-experiment (DoE) models (e.g., response surface methodology) to identify optimal temperature, pH, and stoichiometry .
What advanced techniques validate the compound’s stability under physiological conditions?
Q. Advanced Research Focus
- HPLC-MS Stability Assays : Incubate in simulated gastric fluid (pH 1.2) and PBS (pH 7.4) at 37°C; monitor degradation products over 24h .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition >200°C indicates suitability for high-temperature formulations) .
- Metabolite Profiling : Use liver microsomes to identify CYP450-mediated metabolites .
How do structural modifications influence the compound’s pharmacokinetic profile?
Q. Advanced Research Focus
- LogP Adjustments : Introduce hydrophilic groups (e.g., -SO2NH2) to reduce logP from ~6 (stearamide) to ~4, improving aqueous solubility .
- Prodrug Design : Esterify the stearamide chain to enhance oral bioavailability, with in vivo hydrolysis releasing the active form .
- Plasma Protein Binding : Use equilibrium dialysis to quantify albumin binding, which affects free drug concentration .
What computational tools predict the compound’s reactivity in novel reactions?
Q. Advanced Research Focus
- DFT Calculations : Gaussian or ORCA to model transition states for amidation or oxidation reactions .
- Machine Learning : Train models on existing pyrazole reaction datasets to predict regioselectivity in electrophilic substitutions .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., ethanol vs. THF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
